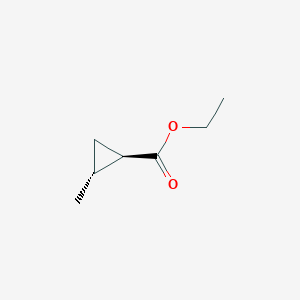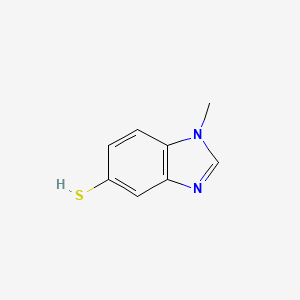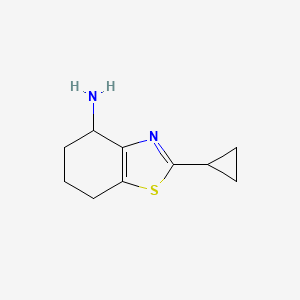
4,4-dimethyl-1,2lambda6-oxathiolane-2,2,5-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-1,2lambda6-oxathiolane-2,2,5-trione, commonly referred to as DMT, is an organic compound with a wide range of applications in the scientific research field. It is a highly reactive compound that is used in a variety of synthetic processes and is found in many natural products. DMT is a versatile compound that can be used in a variety of ways to study and understand the structure and function of organic molecules.
Mecanismo De Acción
The mechanism of action of DMT is not fully understood, however, it is believed to act as a nucleophile in the reaction. This means that it is able to form covalent bonds with other molecules and can be used to catalyze a variety of reactions. In addition, DMT is believed to act as an electrophile, meaning that it is able to form electrostatic bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMT are not fully understood. However, it is believed that DMT may act as a neurotransmitter in the brain, which could explain its psychoactive effects. In addition, DMT has been shown to have an analgesic effect in animals, and it has been suggested that it may have a similar effect in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMT has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is highly reactive, making it ideal for a variety of synthetic processes. In addition, DMT is relatively stable and can be stored for extended periods of time. However, DMT is also highly toxic and must be handled with care when used in laboratory experiments.
Direcciones Futuras
The future of DMT research is promising, as there is a growing interest in the compound and its potential applications. One potential area of research is in the development of new synthetic methods for the synthesis of DMT. In addition, further research is needed to better understand the biochemical and physiological effects of DMT, as well as its potential therapeutic applications. Finally, further research is needed to understand the mechanism of action of DMT and its potential applications in the synthesis of pharmaceuticals and polymers.
Métodos De Síntesis
The synthesis of DMT is achieved through the condensation reaction of 3-methyl-2-oxazolidinone and 4-methyl-1,2-dihydro-2,2,5-thiophene-3-carboxylic acid. This reaction is typically carried out in aqueous solution and yields a product of high purity. The reaction is also relatively simple and can be completed in a short amount of time.
Aplicaciones Científicas De Investigación
DMT is a versatile compound that has a wide range of applications in the scientific research field. It can be used in the synthesis of a variety of organic compounds, such as peptides, proteins, and nucleic acids. DMT is also used in the synthesis of a variety of pharmaceuticals, such as anti-cancer drugs and antibiotics. In addition, DMT is used in the synthesis of a variety of polymers, including polyurethanes and polyamides.
Propiedades
IUPAC Name |
4,4-dimethyl-2,2-dioxooxathiolan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4S/c1-5(2)3-10(7,8)9-4(5)6/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURBFMNWNPKPLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CS(=O)(=O)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00787187 |
Source


|
| Record name | 4,4-Dimethyl-1,2lambda~6~-oxathiolane-2,2,5-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00787187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-1,2lambda6-oxathiolane-2,2,5-trione | |
CAS RN |
5927-70-8 |
Source


|
| Record name | 4,4-Dimethyl-1,2lambda~6~-oxathiolane-2,2,5-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00787187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-chloro-5-cyanothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B6598371.png)

![methyl 3-({[(tert-butoxy)carbonyl]amino}methyl)thiophene-2-carboxylate](/img/structure/B6598387.png)





![2-[4-(1-hydroxyethyl)phenyl]acetic acid](/img/structure/B6598445.png)

![2-chloro-1H,4H,6H,7H-pyrano[3,4-d]imidazole](/img/structure/B6598461.png)
![2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B6598462.png)

![methyl 3-[(2-aminoethyl)sulfanyl]propanoate, trifluoroacetic acid](/img/structure/B6598477.png)